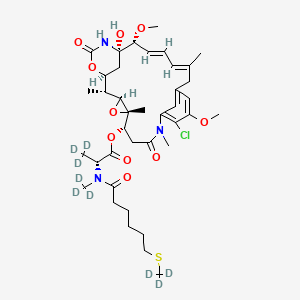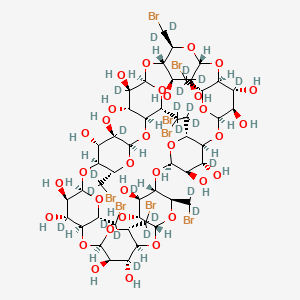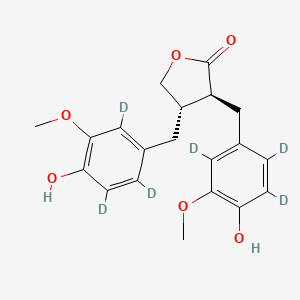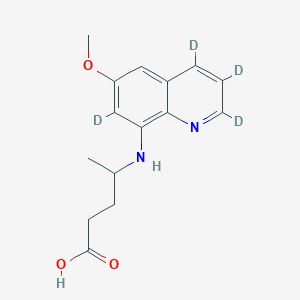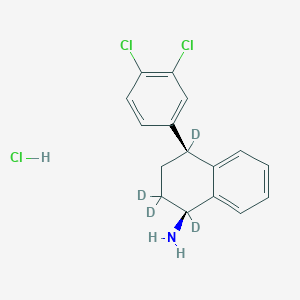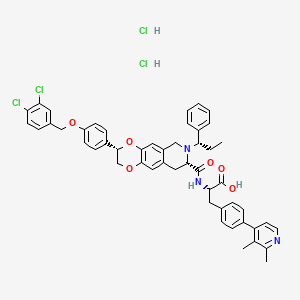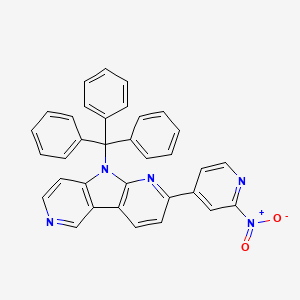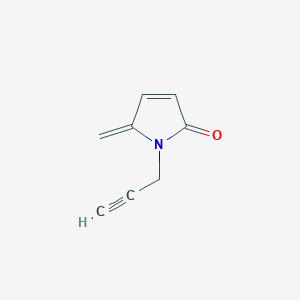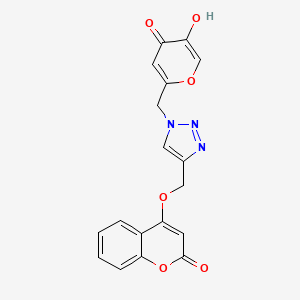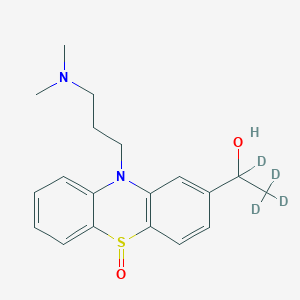
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is a deuterium-labeled derivative of 2-(1-Hydroxyethyl) Promazine Sulfoxide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracing and quantitation during drug development processes .
Métodos De Preparación
The synthesis of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves the deuteration of 2-(1-Hydroxyethyl) Promazine SulfoxideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of deuterium incorporation.
Análisis De Reacciones Químicas
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may produce the corresponding sulfide .
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule allow for precise tracking and quantitation, providing valuable information on the absorption, distribution, metabolism, and excretion of drugs. The molecular targets and pathways involved in these studies are primarily related to the metabolic processes of the drugs being investigated .
Comparación Con Compuestos Similares
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-(1-Hydroxyethyl) Promazine Sulfoxide: The non-deuterated version of the compound, used in similar research applications but without the benefits of deuterium labeling.
Acepromazine Sulfoxide: Another sulfoxide derivative used in pharmacokinetic studies, but with different structural and functional properties.
The uniqueness of this compound lies in its ability to provide more accurate and precise data in pharmacokinetic studies due to the presence of deuterium atoms .
Propiedades
Fórmula molecular |
C19H24N2O2S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
Clave InChI |
PMRKLUFRQDNKCL-CZEVESCESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
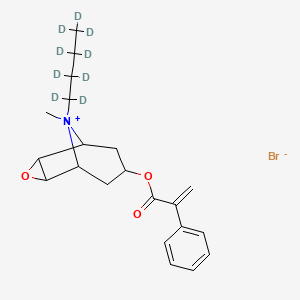
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
